Ethyl 2-(2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
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Description
This compound contains several functional groups including an ester, amide, methoxy group, and a pyrrolidine ring. The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .
Molecular Structure Analysis
The molecule’s structure is likely to be complex due to the presence of the pyrrolidine ring and other functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Scientific Research Applications
Enantioselective Reactions and Synthesis
- The Michael reaction with chiral secondary enaminoesters, leading to adducts that can be reduced to form pyrrolines or pyrrolidines, is significant in the synthesis of various chiral compounds. This process has been used to synthesize derivatives like ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate, demonstrating the compound's role in producing enantioselective reactions (Revial et al., 2000).
Polymerization Catalysts
- These compounds are used in the formation of TMEDA bridged palladium-based polymerization catalysts. They demonstrate effectiveness in homopolymerizing ethylene and copolymerizing it with acrylates or norbornenes, indicating their utility in advanced polymer synthesis (Skupov et al., 2007).
Renewable Material Synthesis
- They play a role in the synthesis of biobased terephthalic acid precursors, crucial in creating renewable polyethylene terephthalate (PET). This application is vital for developing sustainable materials and reducing reliance on fossil fuels (Pacheco et al., 2015).
Novel Compound Synthesis
- The compound is used in synthesizing benzocarbazoloquinones, which involves oxidative cyclization. These synthesized compounds have potential applications in various chemical processes and pharmaceuticals (Rajeswaran & Srinivasan, 1994).
Properties
IUPAC Name |
ethyl 2-[(2-methoxy-5-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-5-29-21(25)18-13(2)14(3)30-20(18)22-19(24)16-12-15(8-9-17(16)28-4)31(26,27)23-10-6-7-11-23/h8-9,12H,5-7,10-11H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVJWCONJKHMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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